molecular formula C8H8ClFO2S B2403191 (2-Fluoro-5-methylphenyl)methanesulfonyl chloride CAS No. 1522603-99-1

(2-Fluoro-5-methylphenyl)methanesulfonyl chloride

Cat. No.: B2403191
CAS No.: 1522603-99-1
M. Wt: 222.66
InChI Key: YLKQIWLXKONBRU-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8ClFO2S. It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with a fluorine atom at the second position and a methyl group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-methylphenyl)methanesulfonyl chloride typically involves the reaction of (2-Fluoro-5-methylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(2-Fluoro-5-methylphenyl)methanol+Methanesulfonyl chloride(2-Fluoro-5-methylphenyl)methanesulfonyl chloride+HCl\text{(2-Fluoro-5-methylphenyl)methanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (2-Fluoro-5-methylphenyl)methanol+Methanesulfonyl chloride→(2-Fluoro-5-methylphenyl)methanesulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for higher yields.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

    Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under basic conditions to facilitate the substitution reaction.

    Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

(2-Fluoro-5-methylphenyl)methanesulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methylphenyl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-4-methylphenyl)methanesulfonyl chloride: Similar structure with the fluorine and methyl groups at different positions.

    (2-Chloro-5-methylphenyl)methanesulfonyl chloride: Similar structure with a chlorine atom instead of fluorine.

    (2-Fluoro-5-methylphenyl)sulfonyl fluoride: Similar structure with a sulfonyl fluoride group instead of sulfonyl chloride.

Uniqueness

(2-Fluoro-5-methylphenyl)methanesulfonyl chloride is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the fluorine atom can also affect the compound’s electronic properties and its interactions with other molecules.

Properties

IUPAC Name

(2-fluoro-5-methylphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2S/c1-6-2-3-8(10)7(4-6)5-13(9,11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKQIWLXKONBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522603-99-1
Record name (2-fluoro-5-methylphenyl)methanesulfonyl chloride
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